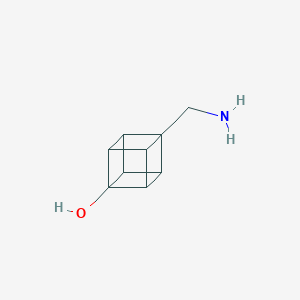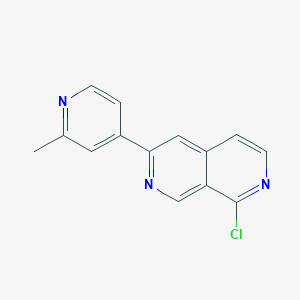
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group and three methyl groups attached. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethyl-4-hydroxybutanoic acid with ammonia or an amine source, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.
Major Products:
Oxidation: Formation of 4-oxo-3,3,5-trimethylpyrrolidin-2-one.
Reduction: Formation of 4-amino-3,3,5-trimethylpyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the lactam ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxy-2-pyrrolidinone: Similar structure but lacks the methyl groups.
3,3,5-Trimethylpyrrolidin-2-one: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the three methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-hydroxy-3,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-4-5(9)7(2,3)6(10)8-4/h4-5,9H,1-3H3,(H,8,10) |
InChI Key |
PLLXOHROLYFFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(=O)N1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


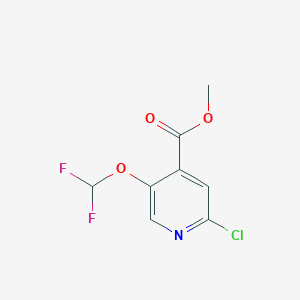
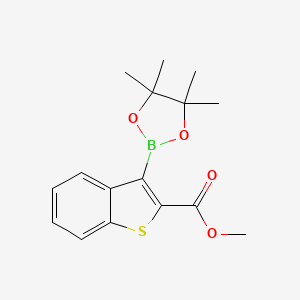

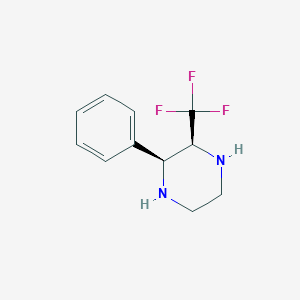
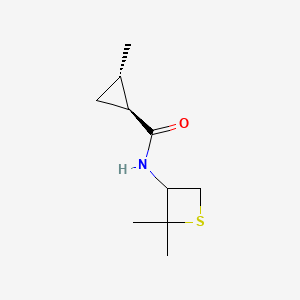
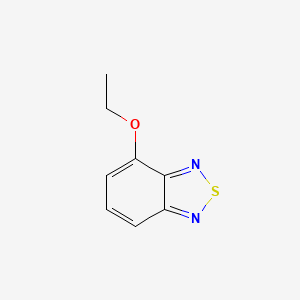

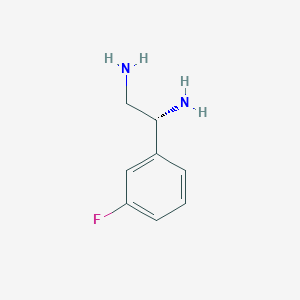
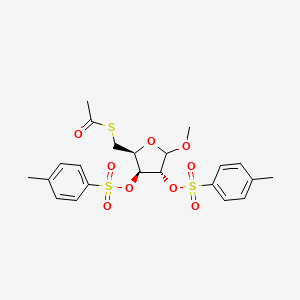
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole](/img/structure/B15234416.png)

